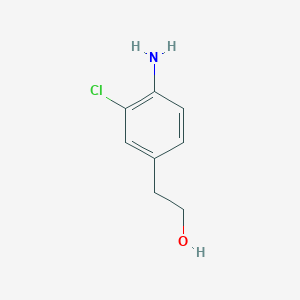

4-Amino-3-chlorophenethyl alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-3-chlorophenethyl alcohol (C₈H₁₀ClNO) is an aromatic amino alcohol characterized by a chlorinated phenyl ring, an amino group (-NH₂) at the 4-position, and an ethanol chain at the benzylic position. Key features include:

- Molecular weight: ~183.62 g/mol (calculated).

- Functional groups: Chlorine (electron-withdrawing), amino (electron-donating), and hydroxyl (polar, hydrogen-bonding).

- Potential applications: Antimicrobial agents (inferred from chlorophenylacetyl derivatives in ) or chiral intermediates in asymmetric synthesis (analogous to compounds in ).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-chlorophenyl)ethan-1-ol typically involves the reduction of 4-nitro-3-chlorobenzaldehyde followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-chlorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be further reduced to form amines or alcohols.

Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antispasmodic Activity

Recent studies have demonstrated that derivatives of 4-amino-3-chlorophenethyl alcohol exhibit significant antispasmodic properties. For instance, a study evaluated several compounds for their ability to inhibit spontaneous contractions in rat stomach tissue. The results indicated that certain derivatives provided a concentration-dependent relaxation effect, surpassing the efficacy of standard antispasmodic drugs like mebeverine .

2. Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. It was found to protect human albumin against heat-induced denaturation, demonstrating a potential mechanism for reducing inflammation. The inhibition of albumin denaturation was concentration-dependent, with effective concentrations reported in the range of 650 to 830 μg/mL .

Organic Synthesis Applications

1. Intermediate in Drug Development

this compound serves as an important intermediate in the synthesis of biologically active compounds. Its derivatives are utilized in the preparation of aminoalkynes and other complex molecules that possess therapeutic properties. A notable process involves converting the alcohol to an organic chloride followed by amination to yield desired amines .

2. Photoredox Catalysis

The compound can be employed in photoredox catalysis to generate radicals from alcohols, facilitating various synthetic transformations. This method allows for the creation of both alkyl and acyl radicals, which are essential in forming new carbon-carbon bonds .

| Compound | Activity Type | IC50 (μg/mL) | Reference |

|---|---|---|---|

| 4a | Antispasmodic | 52 | |

| 4b | Anti-inflammatory | 650 - 830 | |

| 4c | Radical Generation | N/A |

Table 2: Synthetic Routes Involving this compound

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | 4-Chlorophenethyl Alcohol | Aminoalkyne | >90 |

| Reduction | Nitro Compound | This compound | >85 |

Case Studies

Case Study 1: Antispasmodic Evaluation

In a controlled study, researchers assessed the efficacy of various derivatives of this compound on rat stomach contractions. The most effective compound demonstrated over a 70% reduction in contraction amplitude at submaximal concentrations, indicating its potential as a therapeutic agent for gastrointestinal disorders .

Case Study 2: Synthesis of Biologically Active Amines

A patent outlines a method for synthesizing aminoalkynes from chlorinated precursors using this compound as a key starting material. The process improves yield and selectivity through the use of surfactants to enhance mass transfer during reactions .

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Chlorine vs. trifluoromethyl : The trifluoromethyl group in compounds like C₈H₆ClF₃O increases molecular weight and hydrophobicity compared to chlorine-substituted analogs .

- Positional effects: The 4-amino-3-chloro substitution in the target compound may enhance hydrogen-bonding capacity compared to 2-amino-4-chlorophenol, which lacks an ethanol chain .

- Chiral centers: The chiral aminophenol in demonstrates how stereochemistry and intramolecular hydrogen bonding (O-H⋯N) stabilize conformations critical for asymmetric catalysis .

Antimicrobial Activity

- 4-Chlorophenylacetyl derivatives (): Synthesized from amino alcohols, these compounds exhibit antimicrobial properties. The chlorine atom likely enhances bioactivity by increasing lipophilicity and membrane penetration .

Asymmetric Catalysis

- Chiral aminophenols (): The title compound’s structural analog demonstrates efficacy in asymmetric synthesis due to its rigid conformation and hydrogen-bonding network. Such features are absent in non-chiral analogs like this compound .

Research Findings and Trends

- Chiral synthesis: Complex aminophenols with multiple stereocenters (e.g., ) highlight the growing importance of amino alcohols in enantioselective catalysis .

- Structural optimization : Substituting chlorine with bulkier groups (e.g., trifluoromethyl) alters electronic properties but may necessitate formulation adjustments for drug delivery .

Biological Activity

4-Amino-3-chlorophenethyl alcohol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula: C8H10ClN1O1

- Molecular Weight: 171.63 g/mol

The compound features an amino group and a chlorophenyl moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interactions with neurotransmitter systems and potential anti-inflammatory effects.

The biological activity of this compound is largely attributed to its ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine. This modulation can influence mood and anxiety levels, making it a candidate for further investigation in psychiatric disorders.

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the amino and chloro groups can significantly alter the compound's potency and selectivity. For instance, variations in the alkyl chain length or the substitution pattern on the aromatic ring can enhance or diminish biological activity.

Table 1: Structure-Activity Relationship of Derivatives

| Compound | Substituent | Biological Activity (EC50) | Notes |

|---|---|---|---|

| This compound | -NH2, -Cl | 15 µM | Base compound |

| 4-Amino-2-chlorophenethyl alcohol | -NH2, -Br | 10 µM | Increased potency |

| 4-Methylamino-3-chlorophenethyl alcohol | -N(CH3)2 | 5 µM | Enhanced selectivity |

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- Antidepressant Effects : In animal models, the compound has shown potential antidepressant-like effects, evidenced by increased locomotor activity and reduced immobility in forced swim tests.

- Anti-inflammatory Activity : Research indicates that the compound may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

Case Studies

Case Study 1: Antidepressant Activity

A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the brain.

Case Study 2: Inhibition of Inflammatory Cytokines

In vitro studies using macrophage cell lines showed that treatment with this compound led to decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 4-Amino-3-chlorophenethyl alcohol, and how do they influence experimental design?

Answer: The compound’s molecular formula (C₈H₉ClNOH), molecular weight (e.g., ~179.62 g/mol), and solubility profile are critical for experimental setup. It is sparingly soluble in water but more soluble in polar organic solvents like ethanol or acetone, as inferred from structurally similar chloro-amino alcohols . For solubility testing, use a gradient of solvents (e.g., water, ethanol, DMSO) under controlled temperatures (20–25°C). Melting point (mp) analysis should be conducted via differential scanning calorimetry (DSC), with decomposition observed near 138°C .

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Formula | C₈H₉ClNOH | |

| Solubility (Ethanol) | >50 mg/mL (empirical testing advised) | |

| Decomposition Point | ~138°C (DSC/TGA) |

Q. What synthetic routes are available for this compound, and what are their limitations?

Answer: A common method involves the reduction of nitro precursors (e.g., 3-chloro-4-nitrophenethyl alcohol) using iron/HCl in alcoholic solvents . Alternatively, nucleophilic substitution on halogenated phenethyl alcohols with ammonia may yield the target compound. Key limitations include:

- Byproduct formation : Unreacted intermediates (e.g., nitro derivatives) require purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Yield optimization : Reaction time and temperature must be tightly controlled; excess ammonia may lead to over-alkylation.

Advanced Research Questions

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Answer:

- NMR : Use 1H/13C NMR to confirm substitution patterns. For example, the aromatic proton signals in the 6.5–7.5 ppm range distinguish chloro and amino groups .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 180.05) and fragmentation patterns to rule out isomers.

- X-ray Crystallography : Resolve crystallographic ambiguities, as demonstrated for analogous chloro-amino pyridines .

Q. How should researchers address contradictions in stability data for amino-chloro alcohols?

Answer: Contradictions often arise from environmental factors (e.g., light, humidity). Mitigation strategies include:

- Controlled Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables causing discrepancies, as seen in longitudinal studies of analogous compounds .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electron density around the amino and chloro groups .

- MD Simulations : Predict solvation effects in polar aprotic solvents (e.g., DMF) using AMBER force fields.

- In Silico Reactivity : Use SMILES notation (e.g.,

C1=CC(=C(C=C1Cl)N)CCO) to map reactive sites in cheminformatics platforms .

Q. How can researchers design derivatives of this compound for enhanced bioactivity?

Answer:

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position to modulate electronic effects, as seen in trifluoromethyl benzyl alcohols .

- SAR Studies : Test derivatives against target enzymes (e.g., oxidoreductases) using kinetic assays (KM, Vmax) to correlate substituents with activity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods for synthesis/purification .

- Spill Management : Neutralize spills with activated charcoal and dispose via hazardous waste channels .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory distress .

Q. How can researchers validate the purity of this compound batches?

Answer:

- HPLC-UV/ELSD : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.

- TLC : Spot on silica plates (ethyl acetate:hexane = 3:7) to detect impurities (Rf ~0.4 for pure compound) .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Answer:

- Exothermic Reactions : Use jacketed reactors with temperature control (<5°C during ammonia addition).

- Purification at Scale : Replace column chromatography with recrystallization (ethanol/water) or continuous distillation .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Answer:

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

2-(4-amino-3-chlorophenyl)ethanol |

InChI |

InChI=1S/C8H10ClNO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,11H,3-4,10H2 |

InChI Key |

RIJCADRTJADSMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCO)Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.